2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Overview
Description
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H15NO4 and a molecular weight of 261.28 .
Molecular Structure Analysis
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a linear formula of C14H15NO4 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a linear formula of C20H17N3O4 and a molecular weight of 363.376 .Physical and Chemical Properties Analysis
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a molecular weight of 261.28 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a molecular weight of 363.376 .Scientific Research Applications
Green Synthesis of Analgesics
- Green Synthesis for Analgesics : A study by Reddy, Reddy, and Dubey (2014) focused on environmentally friendly synthesis of potential analgesic compounds related to 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This green approach highlights an alternative to traditional drug synthesis methods.
Sickle Cell Disease Treatment
- In Vivo Genotoxicity in Sickle Cell Disease : Dos Santos et al. (2011) assessed the in vivo genotoxicity of derivatives of this compound as potential treatments for Sickle Cell Disease (SCD), finding them to be non-genotoxic and safer compared to existing treatments (dos Santos et al., 2011).
Cytotoxic Agents
- Synthesis and QSAR Study of Derivatives : Modi et al. (2011) synthesized novel derivatives of this compound and evaluated their cytotoxic activity, particularly against breast cancer cells (Modi et al., 2011).
Anticonvulsant and Neurotoxicity Evaluation
- Anticonvulsant and Neurotoxicity of Derivatives : Khan et al. (2009) synthesized and evaluated a series of derivatives of this compound for anticonvulsant activity, identifying several compounds with significant activity and low toxicity (Khan et al., 2009).
Synthesis of Phosphorus Ylides
- Synthesis of Functionalized Phosphorus Ylides : Ahmadi et al. (2007) developed a method for synthesizing highly functionalized phosphorus ylides using derivatives of this compound, demonstrating its utility in organic synthesis (Ahmadi et al., 2007).
Molecular Recognition in Solid State
- Molecular Recognition for Drug Formation : Dudek et al. (2018) studied the formation of solvates and cocrystals with Apremilast, a derivative of this compound, emphasizing its role in molecular recognition in the solid state (Dudek et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGXHXRRJHMULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279298 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2017-94-9 | |
Record name | NSC12130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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